NAN-190 hydrobromide
Overview
Description
NAN-190 hydrobromide is a chemical compound widely used in scientific research. It was initially believed to act as a selective antagonist for the serotonin receptor 5-HT1A, but later studies revealed that it also potently blocks the alpha-2 adrenergic receptor . This dual activity has raised concerns about its specificity in studies targeting serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAN-190 hydrobromide involves the reaction of 1-(2-methoxyphenyl)-4-(4-phthalimidobutyl)piperazine with hydrobromic acid. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Crystallization or recrystallization to obtain pure this compound
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
NAN-190 hydrobromide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form corresponding reduced products
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of halogenated derivatives or other substituted products
Scientific Research Applications
NAN-190 hydrobromide is extensively used in scientific research due to its dual receptor activity. Its applications include:
Chemistry: Studying receptor-ligand interactions and developing new receptor antagonists
Biology: Investigating the role of serotonin and adrenergic receptors in various biological processes
Medicine: Exploring potential therapeutic uses in treating anxiety, depression, and other neurological disorders
Industry: Used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
NAN-190 hydrobromide exerts its effects by blocking the serotonin receptor 5-HT1A and the alpha-2 adrenergic receptor . The molecular targets and pathways involved include:
Serotonin Receptor 5-HT1A: Inhibition of serotonin binding, leading to reduced serotonin signaling
Alpha-2 Adrenergic Receptor: Inhibition of norepinephrine binding, leading to reduced adrenergic signaling
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective antagonist for the serotonin receptor 5-HT1A
Yohimbine: An antagonist for the alpha-2 adrenergic receptor
Pindolol: A non-selective beta-adrenergic receptor antagonist with partial agonist activity at the serotonin receptor 5-HT1A
Uniqueness
NAN-190 hydrobromide’s uniqueness lies in its dual receptor activity, making it a valuable tool in research studies that require modulation of both serotonin and adrenergic signaling pathways .
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUEPFPTQYHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042588 | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115338-32-4 | |
Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115338-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAN-190 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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